molecular formula C20H24FN5O3 B10986313 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(morpholin-4-yl)ethyl]propanamide

3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(morpholin-4-yl)ethyl]propanamide

Cat. No.: B10986313
M. Wt: 401.4 g/mol
InChI Key: DUGUIKBPWWSSCW-UHFFFAOYSA-N
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Description

3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(morpholin-4-yl)ethyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated indazole ring, a pyrimidine moiety, and a morpholine group, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(morpholin-4-yl)ethyl]propanamide typically involves multi-step organic reactions. One common route starts with the preparation of the indazole core, followed by the introduction of the pyrimidine ring through cyclization reactions. The fluorine atom is introduced via electrophilic fluorination, and the morpholine group is attached using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity. Catalysts and reagents are selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the indazole ring.

    Reduction: Reduction reactions can be performed on the carbonyl groups to yield corresponding alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for investigating cellular pathways and mechanisms.

Medicine

Medicinally, 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(morpholin-4-yl)ethyl]propanamide is explored for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in oncology and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(morpholin-4-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated indazole ring can form strong interactions with active sites, while the morpholine group enhances solubility and bioavailability. The compound may inhibit or activate specific pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(10-chloro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(morpholin-4-yl)ethyl]propanamide
  • 3-(10-bromo-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(morpholin-4-yl)ethyl]propanamide

Uniqueness

Compared to its analogs, the fluorinated version of this compound exhibits unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets. The presence of the fluorine atom can significantly alter the compound’s electronic properties, making it more effective in specific applications.

Conclusion

3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(morpholin-4-yl)ethyl]propanamide is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further exploration of its properties and applications may lead to new discoveries and advancements in these areas.

Properties

Molecular Formula

C20H24FN5O3

Molecular Weight

401.4 g/mol

IUPAC Name

3-(10-fluoro-2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)-N-(2-morpholin-4-ylethyl)propanamide

InChI

InChI=1S/C20H24FN5O3/c1-13-14(5-6-17(27)22-7-8-25-9-11-29-12-10-25)20(28)26-19(23-13)18-15(21)3-2-4-16(18)24-26/h2-4,24H,5-12H2,1H3,(H,22,27)

InChI Key

DUGUIKBPWWSSCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C3=C(N2)C=CC=C3F)CCC(=O)NCCN4CCOCC4

Origin of Product

United States

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